molecular formula C7H8BrCl2N B1447157 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride CAS No. 1951444-92-0

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride

Cat. No. B1447157
M. Wt: 256.95 g/mol
InChI Key: MWATWXSGRGTKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride” is a chemical compound with the CAS Number: 936342-91-5 . It has a molecular weight of 242.93 . The IUPAC name for this compound is 5-bromo-2-(chloromethyl)pyridine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H . The InChI key is YDXPFHGVFYBITC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Migration of Halogen Atoms in Halogeno-Derivatives

The compound has been involved in studies examining the migration of halogen atoms in halogeno-derivatives of pyridine. For example, when 3-bromo-2,4-dihydroxypyridine is chlorinated, 5-bromo-3-chloro-2,4-dihydroxypyridine is formed. This transformation highlights the compound's role in understanding halogen atom migration in pyridine derivatives (H. J. Hertog & J. C. Schogt, 2010).

Synthesis and Biological Evaluation of Acyclic Pyridine C-Nucleosides

In the field of nucleoside analog synthesis, 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride has been used as a starting material. The compound 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, derived from 3-bromo-5-chloromethylpyridine hydrochloride, was used in the synthesis of acyclic pyridine C-nucleosides, demonstrating its utility in creating biologically active molecules (J. V. Hemel et al., 1994).

Selective Amination of Polyhalopyridines

Another significant application is in the selective amination of polyhalopyridines, where 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is used as a precursor. This process is catalyzed by a palladium-Xantphos complex, demonstrating the compound's role in facilitating selective chemical reactions (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Scientific Research Applications of 5-Bromo-2-(chloromethyl)-3-methylpyridine Hydrochloride

Synthesis and Structural Analysis

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is utilized as an intermediate in the synthesis of complex organic compounds. For instance, it has been involved in the synthesis of Schiff base compounds, where it reacts with other reagents to form structures with potential antibacterial activities. The synthesized compounds are often characterized using techniques like X-ray crystallography, revealing intricate details about their molecular structure and spatial configuration (Wang et al., 2008).

Chemoselective Amination

This compound plays a critical role in chemoselective amination reactions, catalyzed by specific complexes like the palladium-Xantphos complex. These reactions are significant in the field of synthetic chemistry, providing a pathway to generate substances with high purity and selectivity, essential for further pharmaceutical applications (Jianguo Ji et al., 2003).

Halogenation and Derivative Formation

The compound is also instrumental in the formation of halogenated derivatives through reactions like halogen dance reactions. These derivatives are valuable building blocks in medicinal chemistry, offering a variety of functionalities for chemical manipulations and the synthesis of more complex molecules (Yong-Jin Wu et al., 2022).

Organic Synthesis and Ligand Formation

Furthermore, 5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride is used in organic synthesis processes, such as the one-pot halomethylation of various compounds. These processes are fundamental in creating ligands for metal salts, highlighting the compound's utility in coordination chemistry and the synthesis of complex organic molecules (Qiang Wang et al., 2006).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWATWXSGRGTKNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1CCl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(chloromethyl)-3-methylpyridine hydrochloride

CAS RN

1951444-92-0
Record name Pyridine, 5-bromo-2-(chloromethyl)-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951444-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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